molecular formula C12H20S B14081170 3,4-Ditert-butylthiophene CAS No. 22808-03-3

3,4-Ditert-butylthiophene

Cat. No.: B14081170
CAS No.: 22808-03-3
M. Wt: 196.35 g/mol
InChI Key: MVJIADFSQHXQBL-UHFFFAOYSA-N
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Description

3,4-Di-tert-butylthiophene is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The presence of two tert-butyl groups at the 3 and 4 positions of the thiophene ring significantly alters its chemical properties and reactivity. This compound is of interest due to its unique steric and electronic characteristics, which make it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-di-tert-butylthiophene typically involves the bromination of tert-butylthiophene followed by a Grignard reaction. The process begins with the bromination of tert-butylthiophene using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 2-bromo-3,4-di-tert-butylthiophene. This intermediate is then subjected to a Grignard reaction with tert-butylmagnesium bromide, followed by cyclization to form 3,4-di-tert-butylthiophene .

Industrial Production Methods: While specific industrial production methods for 3,4-di-tert-butylthiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Di-tert-butylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products:

    Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Brominated and nitrated thiophene derivatives.

Scientific Research Applications

3,4-Di-tert-butylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-di-tert-butylthiophene in chemical reactions involves its ability to participate in various addition and substitution reactions due to the electron-rich nature of the thiophene ring. The tert-butyl groups provide steric hindrance, influencing the regioselectivity and stereochemistry of these reactions. For example, in Diels-Alder reactions, the compound acts as a diene, reacting with dienophiles to form cycloadducts .

Properties

CAS No.

22808-03-3

Molecular Formula

C12H20S

Molecular Weight

196.35 g/mol

IUPAC Name

3,4-ditert-butylthiophene

InChI

InChI=1S/C12H20S/c1-11(2,3)9-7-13-8-10(9)12(4,5)6/h7-8H,1-6H3

InChI Key

MVJIADFSQHXQBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC=C1C(C)(C)C

Origin of Product

United States

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